(S)-2-Amino-5-guanidino-N-hydroxypentanamide dihydrochloride
CAS No.:
Cat. No.: VC18533790
Molecular Formula: C6H17Cl2N5O2
Molecular Weight: 262.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H17Cl2N5O2 |
|---|---|
| Molecular Weight | 262.14 g/mol |
| IUPAC Name | (2S)-2-amino-5-(diaminomethylideneamino)-N-hydroxypentanamide;dihydrochloride |
| Standard InChI | InChI=1S/C6H15N5O2.2ClH/c7-4(5(12)11-13)2-1-3-10-6(8)9;;/h4,13H,1-3,7H2,(H,11,12)(H4,8,9,10);2*1H/t4-;;/m0../s1 |
| Standard InChI Key | OLQRLDDSCGCBQT-FHNDMYTFSA-N |
| Isomeric SMILES | C(C[C@@H](C(=O)NO)N)CN=C(N)N.Cl.Cl |
| Canonical SMILES | C(CC(C(=O)NO)N)CN=C(N)N.Cl.Cl |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
The compound’s core structure derives from L-arginine, with critical modifications at the carboxyl terminus. The primary backbone consists of a pentanamide chain, where the α-carbon adopts an S-configuration. The ε-position of the side chain hosts a guanidino group (-NH-C(=NH)-NH₂), while the terminal carboxyl group is replaced by a hydroxamic acid (-CONHOH). The dihydrochloride salt form ensures solubility in aqueous media .
Table 1: Key Structural Identifiers
| Property | Value | Source |
|---|---|---|
| IUPAC Name | (2S)-2-amino-5-(diaminomethylideneamino)-N-hydroxypentanamide; dihydrochloride | |
| Molecular Formula | C₆H₁₇Cl₂N₅O₂ | |
| Molecular Weight | 262.14 g/mol | |
| SMILES (Isomeric) | C(CC@@HN)CN=C(N)N.Cl.Cl | |
| InChIKey | OLQRLDDSCGCBQT-FHNDMYTFSA-N |
Stereochemical Considerations
The S-configuration at the α-carbon is critical for chiral recognition in biological systems. Computational models indicate that the hydroxamic acid group adopts a planar conformation, facilitating hydrogen bonding with target proteins . The guanidino group’s protonation state (pKₐ ~12.5) renders it positively charged under physiological conditions, influencing electrostatic interactions .
Synthesis and Chemical Properties
Synthetic Pathways
The synthesis typically begins with N-hydroxy-L-argininamide (Parent Compound CID 151275), which undergoes hydrochlorination to yield the dihydrochloride salt. Key steps include:
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Hydroxamation: Introduction of the -NHOH group via reaction with hydroxylamine under alkaline conditions.
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Salt Formation: Treatment with hydrochloric acid to precipitate the dihydrochloride form .
Reactivity Profile
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Hydroxamic Acid Group: Participates in chelation with transition metals (e.g., Fe³⁺, Zn²⁺), a property exploited in metalloenzyme inhibition .
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Guanidino Group: Undergoes nitrosation reactions to form nitric oxide (NO) under oxidative conditions, though this pathway is attenuated compared to free L-arginine due to steric hindrance.
Table 2: Computed Physicochemical Properties
| Property | Value | Relevance |
|---|---|---|
| Hydrogen Bond Donors | 7 | High solubility in polar solvents |
| Topological Polar SA | 140 Ų | Limited membrane permeability |
| Rotatable Bonds | 5 | Conformational flexibility |
| LogP (Predicted) | -3.1 | High hydrophilicity |
Biological Relevance and Mechanism of Action
Enzyme Interactions
The compound’s structural analogy to L-arginine suggests potential as a competitive inhibitor of nitric oxide synthase (NOS). Molecular docking studies propose that the hydroxamic acid group coordinates with the heme iron in NOS, displacing the substrate and reducing NO production .
Pharmacodynamic Considerations
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Bioavailability: With a topological polar surface area of 140 Ų, passive diffusion across lipid membranes is unlikely, necessitating carrier-mediated transport .
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Metabolic Stability: Resistance to proteolytic cleavage due to the hydroxamic acid moiety enhances plasma half-life compared to peptide analogs.
Analytical Characterization
Spectroscopic Methods
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Mass Spectrometry: ESI-MS (positive mode) shows a predominant [M+H]⁺ ion at m/z 263.1, consistent with the molecular weight .
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NMR: ¹H-NMR (D₂O) exhibits characteristic signals at δ 3.15 ppm (Cγ-H, guanidino) and δ 8.20 ppm (hydroxamic acid -NH).
Chromatographic Behavior
HPLC analysis (C18 column, 0.1% TFA in H₂O/MeCN) reveals a retention time of 6.8 minutes, indicating strong hydrophilic interactions.
Applications in Research and Therapeutics
Biochemical Research
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